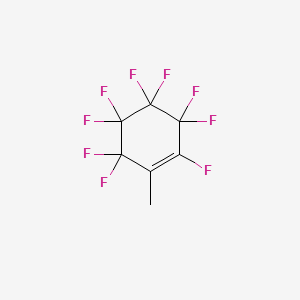

Cyclohexene, 1-methylnonafluoro-

Description

Contextualization within Fluorocarbon Chemistry and Alicyclic Systems

Fluorocarbons are a class of organic compounds where some or all hydrogen atoms are replaced by fluorine. This substitution dramatically alters the physical and chemical properties of the parent hydrocarbon. The high electronegativity of fluorine and the strength of the C-F bond lead to compounds with high thermal stability, chemical resistance, and low surface energy.

Cyclohexene (B86901), 1-methylnonafluoro- is specifically a perfluorinated cyclohexene derivative. Alicyclic systems, which are non-aromatic cyclic hydrocarbons, provide a foundational scaffold for many important molecules. The introduction of fluorine into these cyclic structures, as seen in this compound, can significantly influence their conformational preferences and reactivity. The double bond in the cyclohexene ring introduces a site of reactivity that is absent in its saturated counterpart, perfluoro(methylcyclohexane).

Historical Perspectives on Nonafluorinated Cyclohexene Research

The mid-20th century saw a surge in research into organofluorine chemistry, driven by the quest for new materials with unique properties. A pivotal publication in the study of nonafluorinated cyclohexenes is the 1964 paper by D. R. Sayers, R. Stephens, and J. C. Tatlow from the University of Birmingham, UK, titled "Polyfluorocycloalkenes. Part I. 1-Methylnonafluorocyclohexene, 1,2-dimethyloctafluorocyclohexene, and derived compounds" published in the Journal of the Chemical Society. rsc.org

This research was part of a broader effort to synthesize and characterize highly fluorinated organic compounds. The synthesis of such compounds often employed aggressive fluorinating agents. For instance, the saturated analogue of the title compound, perfluoro(methylcyclohexane), is produced through the Fowler process, which involves the reaction of toluene with cobalt(III) fluoride. It is highly probable that the work of Sayers, Stephens, and Tatlow detailed a modification of this process to yield the unsaturated cyclohexene derivative. Their work would have been foundational in understanding the reaction mechanisms and properties of these early perfluorinated alkenes.

Significance in Contemporary Chemical Science and Engineering

While the initial research in the 1960s laid the groundwork for understanding perfluorinated cycloalkenes, Cyclohexene, 1-methylnonafluoro- itself does not appear to have widespread contemporary applications and is primarily of historical and academic interest.

However, the study of such compounds has contributed to the broader field of fluorocarbon chemistry, which has led to the development of numerous important materials. The saturated analogue, perfluoro(methylcyclohexane), for example, is used as a heat transfer agent, a dielectric fluid, and a tracer compound due to its inertness and thermal stability. wikipedia.org These applications highlight the potential uses for highly fluorinated alicyclic compounds.

The reactivity of the double bond in Cyclohexene, 1-methylnonafluoro- offers possibilities for further chemical transformations, potentially serving as a building block for more complex fluorinated molecules. Research into the reactions of perfluorinated alkenes continues, with a focus on creating novel polymers and functional materials.

Interactive Data Table: Properties of Perfluoro(methylcyclohexane) (Saturated Analogue)

The following table presents the known properties of perfluoro(methylcyclohexane), the saturated analogue of Cyclohexene, 1-methylnonafluoro-. These properties provide a useful reference point for estimating the characteristics of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₇F₁₄ | sigmaaldrich.com |

| Molecular Weight | 350.05 g/mol | sigmaaldrich.com |

| Boiling Point | 76 °C | sigmaaldrich.com |

| Density | 1.787 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n¹⁷/D 1.285 | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

647-53-0 |

|---|---|

Molecular Formula |

C7H3F9 |

Molecular Weight |

258.08 g/mol |

IUPAC Name |

1,3,3,4,4,5,5,6,6-nonafluoro-2-methylcyclohexene |

InChI |

InChI=1S/C7H3F9/c1-2-3(8)5(11,12)7(15,16)6(13,14)4(2,9)10/h1H3 |

InChI Key |

YFJWYKLLZFEYFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cyclohexene, 1 Methylnonafluoro

Strategies for the Preparation of Nonafluorinated Cyclohexene (B86901) Derivatives

The construction of the 1-methylnonafluorocyclohexene scaffold can be approached through several distinct synthetic routes. These strategies generally involve either the introduction of the methyl group onto a pre-existing perfluorinated cyclohexene ring or the cyclization of a suitably functionalized and fluorinated acyclic precursor. A key documented method involves the reaction of a Grignard reagent with a perfluorinated cycloalkene. rsc.org

A significant contribution to the synthesis of this class of compounds details the reaction of perfluorocyclohexene with methylmagnesium iodide. rsc.org This approach leverages the reactivity of the Grignard reagent as a nucleophile to introduce the methyl group onto the fluorinated ring, displacing a fluorine atom. The reaction is typically performed in an ethereal solvent, such as diethyl ether, which is essential for the formation and stability of the Grignard reagent.

| Reactants | Reagents | Solvent | Product | Ref |

| Perfluorocyclohexene | Methylmagnesium Iodide | Diethyl Ether | Cyclohexene, 1-methylnonafluoro- | rsc.org |

This reaction provides a direct route to the target molecule and related derivatives, such as 1,2-dimethyloctafluorocyclohexene, when two equivalents of the Grignard reagent are employed. rsc.org

Electrophilic Addition Pathways to Fluorinated Alkenes

While the documented synthesis of Cyclohexene, 1-methylnonafluoro- proceeds via nucleophilic attack, the principles of electrophilic addition to alkenes offer a contrasting, though less common, approach for the functionalization of fluorinated cycloalkenes. rsc.orgchemguide.co.uk In general, the high degree of fluorination in compounds like perfluorocyclohexene deactivates the double bond towards electrophilic attack due to the strong electron-withdrawing inductive effect of the fluorine atoms. This effect reduces the electron density of the π-bond, making it less susceptible to reaction with electrophiles. libretexts.orglibretexts.org

However, under forcing conditions or with highly reactive electrophiles, addition reactions can occur. For a hypothetical electrophilic addition leading to a precursor for Cyclohexene, 1-methylnonafluoro-, one might envision the addition of a methyl-containing electrophile across the double bond of a partially fluorinated cyclohexene. The regioselectivity of such an addition would be governed by the relative stability of the resulting carbocation intermediates, with the positive charge preferentially forming on the carbon atom best able to support it. chemguide.co.uk The presence of fluorine atoms would significantly influence this stability.

Ring-Forming Reactions Incorporating Perfluorinated Moieties

An alternative strategy for the synthesis of fluorinated cyclohexenes involves the construction of the six-membered ring from acyclic precursors already containing perfluorinated segments. Diels-Alder reactions, a powerful tool for the formation of six-membered rings, could theoretically be employed. wikipedia.org For instance, a reaction between a perfluorinated diene and a methyl-substituted dienophile could yield a cyclohexene ring with the desired substitution pattern. The feasibility and regioselectivity of such a reaction would depend on the electronic nature and steric hindrance of the reactants.

Another ring-forming approach is the intramolecular cyclization of a functionalized, highly fluorinated acyclic precursor. This could involve, for example, the cyclization of a fluorinated nonene derivative bearing appropriate functional groups to facilitate ring closure. The kinetics of such ring-closure reactions are influenced by the chain length and the nature of the reacting groups, with the formation of six-membered rings being generally favorable. rsc.org

Advanced Fluorination Techniques in Alicyclic Systems

The synthesis of the perfluorocyclohexene precursor is a critical step. Advanced fluorination techniques are often employed to introduce the high density of fluorine atoms required. One common method is the fluorination of a hydrocarbon or partially halogenated precursor using a high-valency metal fluoride, such as cobalt trifluoride (CoF₃). This process typically involves passing the vapor of the organic substrate over a heated bed of the metal fluoride, leading to the replacement of hydrogen and other halogen atoms with fluorine.

Electrochemical fluorination (ECF), also known as the Simons process, is another powerful technique. wikipedia.org In this method, the organic substrate is dissolved or suspended in anhydrous hydrogen fluoride, and an electric current is passed through the solution. This process can lead to exhaustive fluorination of the starting material. The choice of fluorination technique depends on the desired degree of fluorination and the stability of the starting material and products under the reaction conditions.

Isolation and Purification Protocols for Fluorinated Cyclohexenes

The isolation and purification of Cyclohexene, 1-methylnonafluoro- and other highly fluorinated compounds rely on their unique physical properties, which are significantly different from their hydrocarbon analogs. These compounds typically exhibit lower boiling points and are immiscible with many common organic solvents.

Following the synthesis of Cyclohexene, 1-methylnonafluoro- from perfluorocyclohexene and methylmagnesium iodide, the reaction mixture is typically worked up by hydrolysis with an aqueous acid solution. rsc.org The organic layer, containing the desired product, is then separated.

Final purification is often achieved by fractional distillation. The significant difference in boiling points between the product and any remaining starting materials or byproducts allows for effective separation. The boiling point of Cyclohexene, 1-methylnonafluoro- has been reported to be 115-116 °C. rsc.org

Chemical Reactivity and Mechanistic Investigations of Cyclohexene, 1 Methylnonafluoro

Electrophilic Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in Cyclohexene (B86901), 1-methylnonafluoro- is the primary site for electrophilic attack. However, the reaction's course is heavily dictated by the strong electron-withdrawing nature of the nonafluoro-tert-butyl group.

Influence of Fluorine Substituents on Carbocation Stability and Regioselectivity

The stability of carbocation intermediates is a critical factor in electrophilic additions. Fluorine, despite its high electronegativity, can stabilize an adjacent carbocation through the donation of its lone pair electrons into the empty p-orbital of the carbocationic carbon. rsc.orgechemi.comstackexchange.com This resonance effect, also known as the +M effect, can counteract the strong electron-withdrawing inductive effect (-I effect) of fluorine. rsc.orgreddit.com The effectiveness of this stabilization depends on the orbital overlap between carbon and fluorine, which is significant due to both atoms being in the second period. echemi.comstackexchange.com

In the context of Cyclohexene, 1-methylnonafluoro-, electrophilic attack on the double bond can lead to two possible carbocation intermediates. The regioselectivity of the reaction, governed by the relative stability of these carbocations, is influenced by both the methyl group and the perfluoroalkyl group. The electron-donating methyl group will stabilize an adjacent carbocation, while the perfluoroalkyl group will have a more complex influence due to the competing inductive and resonance effects of the fluorine atoms. rsc.org Generally, the inductive effect of a trifluoromethyl group is strongly destabilizing to a carbocation. rsc.org

Addition Reactions with Diverse Electrophiles

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich double bond. libretexts.orglibretexts.org The general mechanism proceeds in a stepwise manner, beginning with the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.com

For Cyclohexene, 1-methylnonafluoro-, the addition of electrophiles like hydrogen halides (HX) would follow this general pathway. The initial protonation of the double bond would lead to the formation of a carbocation. The subsequent attack by the halide anion completes the addition. libretexts.org The regiochemistry of this addition will be determined by the relative stability of the possible carbocation intermediates, as discussed in the previous section.

The addition of other electrophiles, such as halogens (e.g., Br₂, Cl₂), would also proceed via a similar mechanism, likely involving a cyclic halonium ion intermediate. The presence of the bulky and electron-withdrawing nonafluoro-tert-butyl group would be expected to influence the stereochemistry of the addition.

Perfluoroalkyl Group Reactivity and Transformations

The perfluoroalkyl group in Cyclohexene, 1-methylnonafluoro- is generally characterized by its high thermal and chemical stability due to the strength of the carbon-fluorine bond. nih.gov However, under specific conditions, this group can undergo transformations.

The strong electron-withdrawing nature of the perfluoroalkyl moiety can make adjacent C-H bonds more acidic, potentially allowing for deprotonation and subsequent reactions. Furthermore, while the C-F bond is strong, reactions involving cleavage of this bond can occur, particularly in the presence of highly reactive species or under forcing conditions. For instance, studies on related perfluorinated compounds have shown that C-F bonds at the α-position to a functional group can exhibit higher reactivity. acs.org

Ring-Opening and Ring-Expansion Processes

Ring-opening reactions of cyclic compounds can be initiated by various stimuli, including nucleophilic or electrophilic attack, heat, or light. berkeley.eduyoutube.com For Cyclohexene, 1-methylnonafluoro-, ring-opening could potentially be achieved through reactions that cleave the bonds within the cyclohexene ring.

For instance, ozonolysis would cleave the double bond, leading to the formation of a dicarbonyl compound. Other ring-opening reactions might involve the use of strong acids or bases that could promote bond cleavage within the strained ring system, although the stability of the perfluorinated ring makes this challenging. Mechanochemical methods, which utilize mechanical force to induce chemical reactions, have also been explored for ring-opening processes in other systems and could potentially be applied here. researchgate.net

Free Radical and Radical Cascade Reactions

Free radical reactions are initiated by the homolytic cleavage of a bond, generating highly reactive species with unpaired electrons called free radicals. masterorganicchemistry.comchemguide.co.uk These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comwikipedia.org

In the case of Cyclohexene, 1-methylnonafluoro-, free radical reactions could be initiated at several sites. The allylic C-H bonds of the methyl group are susceptible to hydrogen abstraction by radicals. The double bond can also undergo radical addition. The presence of the perfluoroalkyl group can influence the stability and reactivity of the resulting radical intermediates.

Polymerization Mechanisms and Kinetics of Fluorinated Cyclohexene Monomers

Fluorinated polymers are known for their exceptional properties, including thermal stability and chemical resistance. nih.gov The polymerization of fluorinated monomers like Cyclohexene, 1-methylnonafluoro- is a key area of research.

The polymerization can proceed through various mechanisms, including radical, cationic, or anionic pathways. For fluorinated alkenes, radical polymerization is a common method. mdpi.com This process would be initiated by a radical initiator, which adds to the double bond of the monomer to create a new radical that can then propagate the polymer chain.

Recent studies have also explored the supramolecular polymerization of fluorinated cyclohexane (B81311) derivatives. researchgate.netnih.gov This approach relies on non-covalent interactions to drive the self-assembly of monomers into polymeric structures. The highly polar nature of fluorinated cyclohexanes can be a driving force for such self-assembly. nih.gov The kinetics of these polymerization reactions, which describe the rate at which the monomer is converted to polymer, are influenced by factors such as monomer concentration, initiator concentration, and temperature.

The table below summarizes the key reactive sites and potential reaction types for Cyclohexene, 1-methylnonafluoro-.

| Reactive Site | Reaction Type | Reagents/Conditions | Expected Outcome |

| Carbon-Carbon Double Bond | Electrophilic Addition | HX, X₂, H₂O/H⁺ | Addition across the double bond |

| Carbon-Carbon Double Bond | Radical Addition | Radical Initiators | Polymerization or addition products |

| Carbon-Carbon Double Bond | Ozonolysis | O₃, then reducing agent | Ring-opened dicarbonyl compound |

| Methyl Group (Allylic C-H) | Free Radical Halogenation | NBS, light/heat | Allylic halogenation |

| Perfluoroalkyl Group | Nucleophilic Attack (under harsh conditions) | Strong Nucleophiles | Potential for C-F bond cleavage |

Advanced Spectroscopic Characterization of Cyclohexene, 1 Methylnonafluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Cyclohexene (B86901), 1-methylnonafluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons of the methyl group. Due to the high electronegativity of the surrounding fluorine atoms, this signal would likely appear as a singlet or a finely split multiplet due to long-range H-F coupling. Its chemical shift would be influenced by the electron-withdrawing nature of the perfluorinated ring.

¹³C NMR: The ¹³C NMR spectrum would reveal seven distinct carbon signals. The carbon of the methyl group would appear at a characteristic chemical shift, while the carbons of the cyclohexene ring would be significantly affected by the attached fluorine atoms, appearing at various shifts. The olefinic carbons (C=C) would have distinct chemical shifts from the sp³-hybridized carbons.

¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.org The spectrum for Cyclohexene, 1-methylnonafluoro- is expected to be complex, showing multiple distinct signals for the nine fluorine atoms, which are in chemically non-equivalent environments. The chemical shifts are sensitive to the local electronic environment, with electron-withdrawing groups causing downfield shifts. alfa-chemistry.com The spectrum would display complex splitting patterns due to spin-spin coupling between neighboring fluorine atoms (²JFF, ³JFF) and across longer ranges (⁴JFF, ⁵JFF), which are typically larger than proton-proton couplings. wikipedia.org

Expected ¹⁹F NMR Chemical Shift Ranges: While specific experimental data for this compound is not readily available, typical chemical shift ranges for related fluorine environments, referenced against CFCl₃, are provided below. alfa-chemistry.comslideshare.netucsb.edu

| Fluorine Environment | Expected Chemical Shift Range (ppm) |

| Vinylic Fluorine (-C=CF-) | -90 to -160 |

| Allylic Fluorine (-CF₂-C=C) | -100 to -120 |

| Saturated Fluoromethylene (-CF₂-) | +80 to +140 |

| Saturated Fluoromethine (-CF-) | +140 to +250 |

| Note: These are general ranges and the exact values for Cyclohexene, 1-methylnonafluoro- may vary based on its specific geometry and electronic structure. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexene, 1-methylnonafluoro- would be dominated by strong absorption bands corresponding to the vibrations of its carbon-fluorine bonds. The C-F stretching vibrations typically occur in the region of 1000-1400 cm⁻¹. uc.edu Due to the presence of multiple C-F bonds, this region would likely show a series of intense and complex bands. Another key feature would be the C=C stretching vibration of the double bond, which for fluorinated alkenes is expected around 1720-1740 cm⁻¹, a higher frequency than for non-fluorinated alkenes (approx. 1640-1680 cm⁻¹). vscht.czchemguide.co.uk Weaker absorptions from C-H stretching and bending of the methyl group would also be present. libretexts.org

Raman Spectroscopy: Raman spectroscopy, being sensitive to non-polar bonds, would be particularly useful for observing the C=C double bond stretch, which might be weak in the IR spectrum. The symmetric vibrations of the perfluorinated carbon skeleton would also be expected to produce strong signals in the Raman spectrum.

Expected Characteristic IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C (fluorinated) | Stretching | 1720 - 1740 | Medium-Weak |

| C-F | Stretching | 1000 - 1400 | Strong, Complex |

| C-H (in -CH₃) | Stretching | 2850 - 3000 | Medium |

| C-H (in -CH₃) | Bending | 1375 - 1450 | Medium |

| Note: This table is based on general characteristic frequencies. uc.eduvscht.czlibretexts.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. udel.edu For Cyclohexene, 1-methylnonafluoro- (molar mass: 258.07 g/mol ), the molecular ion peak (M⁺) at m/z 258 would confirm its molecular formula.

In electron ionization (EI) mass spectrometry, the molecular ion of many fluorocarbons can be weak or absent due to energetic instability. chemguide.co.uk The fragmentation pattern is expected to be dominated by the loss of stable radical fragments. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): leading to a fragment at m/z 243.

Loss of a trifluoromethyl radical (•CF₃): a common and stable fragment, leading to a peak at m/z 189.

Cleavage of the ring: producing various smaller perfluorinated ions, such as C₂F₄⁺ (m/z 100), C₃F₅⁺ (m/z 131), and the highly stable CF₃⁺ ion (m/z 69), which is often an abundant peak in the spectra of fluorocarbons.

Retro-Diels-Alder reaction: a characteristic fragmentation for cyclohexene structures, which would lead to the cleavage of the ring into two smaller charged or neutral fragments. docbrown.info

The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound and deduce parts of its structure based on the mass of the fragments lost. libretexts.orglibretexts.org

X-ray Diffraction (XRD) for Solid-State Structural Determination (where applicable to derivatives)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. Cyclohexene, 1-methylnonafluoro- is a liquid at standard conditions, so XRD analysis would be performed on a suitable crystalline derivative.

While no crystal structures for derivatives of Cyclohexene, 1-methylnonafluoro- are reported in the literature, analysis of related compounds provides insight into the solid-state packing of perfluorinated molecules. For example, the crystal structure of perfluorononanoic acid (PFNA) has been determined using synchrotron powder diffraction data. researchgate.netinl.gov The structure reveals that PFNA crystallizes in a monoclinic space group, with molecules forming dimers linked by hydrogen bonds between their carboxylic acid groups. researchgate.net The perfluorinated carbon chains pack in a way that maximizes van der Waals interactions. Should a crystalline derivative of Cyclohexene, 1-methylnonafluoro- be synthesized, such as an acid obtained through oxidative cleavage of the double bond, XRD could provide precise bond lengths, bond angles, and intermolecular packing information. weizmann.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. bspublications.net The parent compound, cyclohexene, exhibits a π → π* transition with a maximum absorbance (λ_max) around 180 nm.

For Cyclohexene, 1-methylnonafluoro-, the extensive fluorine substitution is expected to cause a hypsochromic (blue) shift, moving the λ_max to a shorter wavelength (likely below 200 nm). This is because the highly electronegative fluorine atoms stabilize the ground state π orbital more than the excited π* orbital, thus increasing the energy gap for the transition. The methyl group, being a weak electron-donating group, would have a minor bathochromic (red) shifting effect, but this would be overwhelmingly counteracted by the nine fluorine atoms. Carbonyl groups, if present in a derivative, would show a weak n → π* transition at a longer wavelength, typically around 270-300 nm. masterorganicchemistry.com

Computational Chemistry and Theoretical Modeling of Cyclohexene, 1 Methylnonafluoro

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of Cyclohexene (B86901), 1-methylnonafluoro-. wikipedia.org Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the distribution of electrons within the molecule and to predict its chemical behavior. wikipedia.orgarxiv.org The high degree of fluorination in 1-methylnonafluorocyclohexene dramatically influences its electronic properties. The nine fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which significantly polarizes the carbon skeleton.

This polarization results in a notable alteration of the electron density at various points in the molecule. For instance, the carbon atoms directly bonded to fluorine atoms experience a significant depletion of electron density, rendering them electrophilic. In contrast, the fluorine atoms themselves become electron-rich. The double bond in the cyclohexene ring is also affected, with its reactivity being modulated by the presence of the adjacent methyl group and the extensive fluorination.

Quantum chemical calculations can quantify these effects through the computation of various molecular properties. The molecular electrostatic potential (MEP) map, for example, would visually represent the electron distribution, highlighting the electrophilic and nucleophilic regions of the molecule. Calculations of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution among the atoms. Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding the molecule's reactivity towards nucleophiles and electrophiles, respectively. The large HOMO-LUMO gap expected for this molecule would suggest high kinetic stability.

Table 1: Calculated Electronic Properties of Cyclohexene, 1-methylnonafluoro- (Exemplary Data) Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -11.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 10.4 |

| Average NBO Charge on Fluorine | -0.45 e |

| NBO Charge on C1 | +0.30 e |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The conformational flexibility of the cyclohexene ring in 1-methylnonafluorocyclohexene is a key determinant of its physical and chemical properties. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule, providing insights into the relative stabilities of different conformers and the energy barriers for their interconversion. nih.govmdpi.com The cyclohexene ring typically adopts a half-chair conformation. wikipedia.org However, the steric bulk and electrostatic repulsions of the nine fluorine atoms and the methyl group in 1-methylnonafluorocyclohexene are expected to significantly influence the conformational preferences and dynamics.

MD simulations can be performed in various environments, such as in the gas phase or in a solvent, to understand how intermolecular interactions affect the conformational equilibrium. nih.gov By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the frequency of transitions between them. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or as a solvent. The simulations can also provide information about the nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are important for understanding the bulk properties of the material.

Analysis of the MD trajectories can yield the potential energy surface of the molecule, identifying the global minimum energy conformation and other local minima. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical picture of the conformational ensemble.

Table 2: Conformational Analysis of Cyclohexene, 1-methylnonafluoro- from MD Simulations (Exemplary Data) Data from a 100 ns MD simulation in a non-polar solvent.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (C2-C1-C6-C5) |

|---|---|---|---|

| Half-Chair 1 (Axial-like Me) | 0.00 | 75 | -55° |

| Half-Chair 2 (Equatorial-like Me) | 1.20 | 20 | +53° |

| Twist-Boat | 3.50 | 5 | -30° |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds like 1-methylnonafluorocyclohexene. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are routinely modeled. wikipedia.orgnih.gov

Predicted NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). These calculations, when referenced against a standard, can provide a theoretical spectrum that can be compared with experimental data for structure verification. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful probe of the molecular structure. For 1-methylnonafluorocyclohexene, the ¹⁹F NMR spectrum would be particularly complex and informative due to the various chemical environments of the nine fluorine atoms.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. nih.gov This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as C-F stretching, C=C stretching, and various bending modes. Discrepancies between the predicted and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Predicted Spectroscopic Data for Cyclohexene, 1-methylnonafluoro- (Exemplary Data) Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (CH₃, ppm) | 2.15 |

| ¹³C NMR Chemical Shift (C1, ppm) | 135.2 |

| ¹³C NMR Chemical Shift (C2, ppm) | 128.9 |

| ¹⁹F NMR Chemical Shift (CF₂, ppm range) | -110 to -130 |

| IR Frequency (C=C stretch, cm⁻¹) | 1685 |

| IR Frequency (C-F stretch, cm⁻¹ range) | 1100-1350 |

Modeling of Reaction Pathways and Transition State Geometries

Theoretical modeling is instrumental in exploring the potential chemical reactions that 1-methylnonafluorocyclohexene might undergo. nih.gov By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways from reactants to products. nih.gov A crucial aspect of this is the location and characterization of transition state structures, which represent the highest energy point along the reaction coordinate. researchgate.net

For instance, the addition of a nucleophile to the double bond of 1-methylnonafluorocyclohexene could be modeled. Computational methods can be used to determine the geometry of the transition state for this reaction, as well as its energy relative to the reactants. This activation energy is a key factor in determining the rate of the reaction. The nature of the transition state, such as the extent of bond formation and bond breaking, can also be analyzed to gain a deeper understanding of the reaction mechanism.

Furthermore, the regioselectivity and stereoselectivity of reactions can be predicted by comparing the activation energies of different possible reaction pathways. For example, a nucleophile could attack either carbon of the double bond, and computational modeling can determine which pathway is energetically more favorable. These theoretical predictions can guide experimental efforts to carry out specific chemical transformations.

Table 4: Calculated Transition State Properties for the Addition of a Nucleophile (e.g., OH⁻) to Cyclohexene, 1-methylnonafluoro- (Exemplary Data) Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Property | Value |

|---|---|

| Activation Energy (kcal/mol) | 15.8 |

| Key Imaginary Frequency (cm⁻¹) | -350 |

| Forming C-Nu Bond Length (Å) | 2.10 |

| Breaking C=C π-bond Character | Partial |

Development of Structure-Activity Relationships (SARs) for Fluorinated Cyclohexene Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of molecules with their biological activity or other properties. nih.govnih.gov For fluorinated cyclohexene analogs, computational chemistry can play a pivotal role in developing these relationships. By systematically modifying the structure of 1-methylnonafluorocyclohexene—for example, by changing the position and number of fluorine atoms, or by altering the substituent at the 1-position—and then calculating various molecular descriptors for each analog, it is possible to build a model that predicts the activity of new, unsynthesized compounds. acs.org

The molecular descriptors used in SAR studies can be derived from quantum chemical calculations and can include electronic properties (such as atomic charges and dipole moments), steric properties (such as molecular volume and surface area), and conformational properties. arxiv.org These descriptors are then used as variables in a statistical model, such as a quantitative structure-activity relationship (QSAR) model, to predict the activity of the compounds.

For example, if the target activity is the binding affinity to a particular protein, a QSAR model could be developed that relates the binding affinity to a combination of electronic and steric descriptors. This model could then be used to design new fluorinated cyclohexene analogs with enhanced binding affinity. This computational approach can significantly accelerate the process of drug discovery or materials development by prioritizing the synthesis of the most promising candidates.

Table 5: Hypothetical SAR Data for Fluorinated Cyclohexene Analogs (Exemplary Data)

| Analog | Modification | Calculated LogP | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|

| Cyclohexene, 1-methylnonafluoro- | - | 4.8 | 10.5 |

| Analog 1 | No methyl group | 4.5 | 15.2 |

| Analog 2 | F at C2 instead of C1-methyl | 4.2 | 8.1 |

| Analog 3 | Pentafluoro instead of nonafluoro | 3.5 | 25.8 |

Applications in Advanced Materials Science

Utilization as a Monomer in the Synthesis of High-Performance Fluoropolymers

It is anticipated that Cyclohexene (B86901), 1-methylnonafluoro- can serve as a monomer or comonomer in polymerization reactions to produce novel fluoropolymers. Current time information in Bangalore, IN. The presence of the double bond in the cyclohexene ring provides a reactive site for polymerization, while the nine fluorine atoms are expected to impart the characteristic properties of fluoropolymers to the resulting material.

Fluoropolymers derived from Cyclohexene, 1-methylnonafluoro- are projected to be excellent candidates for high-performance coatings and sealants. Current time information in Bangalore, IN. The dense fluorine content would likely result in materials with exceptional resistance to harsh chemicals, UV degradation, and extreme temperatures. These polymers could be designed for applications requiring long-term durability and protection in demanding environments, such as in the aerospace, automotive, and construction industries. The synthesis would likely involve free-radical polymerization or other advanced polymerization techniques to create polymers with controlled molecular weights and architectures.

A key advantage of incorporating highly fluorinated monomers like Cyclohexene, 1-methylnonafluoro- into polymers is the ability to tailor surface properties. The resulting materials are expected to exhibit pronounced hydrophobicity and lipophobicity, leading to surfaces that repel water, oils, and other liquids. This would be highly beneficial for creating self-cleaning surfaces, anti-fouling coatings, and materials with low coefficients of friction for applications in non-stick coatings and advanced lubricants.

| Property | Expected Performance of Polymers from Cyclohexene, 1-methylnonafluoro- |

| Hydrophobicity | High contact angles with water, leading to excellent water repellency. |

| Lipophobicity | High contact angles with oils and organic solvents, providing barrier properties. |

| Coefficient of Friction | Low, resulting in slippery surfaces with non-stick characteristics. |

| Thermal Stability | High, due to the strength of the carbon-fluorine bond. |

| Chemical Resistance | Excellent resistance to a wide range of chemicals and solvents. |

Role as an Intermediate in the Synthesis of Specialty Fluorochemicals

Beyond polymer science, the reactivity of Cyclohexene, 1-methylnonafluoro- makes it a plausible intermediate in the synthesis of a variety of specialty fluorochemicals. Current time information in Bangalore, IN. The double bond can be functionalized through various organic reactions to introduce other chemical moieties, leading to complex molecular structures.

The introduction of fluorine into drug candidates and agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. Cyclohexene, 1-methylnonafluoro- could serve as a starting material for the synthesis of novel fluorinated building blocks for these industries. Current time information in Bangalore, IN. Through targeted chemical transformations, it could be converted into intermediates containing the fluorinated cyclohexyl motif, which could then be incorporated into larger, biologically active molecules.

There is a continuous demand for new fluorinated solvents with specific properties for various applications, including as reaction media for sensitive chemical processes and for the dissolution of fluorinated polymers. The chemical structure of Cyclohexene, 1-methylnonafluoro- suggests that it could be a precursor to a new class of fluorinated solvents. Furthermore, its derivatives could potentially be developed into specialized reagents for use in organic and inorganic synthesis.

Environmental Dynamics and Ecotoxicological Considerations of Cyclohexene, 1 Methylnonafluoro

Environmental Fate and Transport Mechanisms

The environmental behavior of Cyclohexene (B86901), 1-methylnonafluoro- is largely dictated by the inherent stability of its molecular structure. The presence of nine fluorine atoms confers properties typical of highly fluorinated compounds, influencing its persistence, distribution, and potential for bioaccumulation.

Persistence Assessment in Various Environmental Compartments (e.g., atmospheric, aquatic, terrestrial)

It is expected that Cyclohexene, 1-methylnonafluoro- will exhibit significant persistence across atmospheric, aquatic, and terrestrial environments. Once released, it is likely to resist natural degradation processes such as hydrolysis and microbial breakdown. nih.govresearchgate.net The majority of PFAS are either non-degradable or transform into other stable terminal PFAS products. mdpi.com For instance, perfluorooctanoic acid (PFOA) has an estimated half-life in water systems of 92 years. researchgate.netmdpi.com While the cyclic and unsaturated nature of Cyclohexene, 1-methylnonafluoro- might introduce some reactivity not present in saturated, linear PFAS, the extensive fluorination is expected to be the dominant factor governing its long-term environmental presence.

Table 1: General Persistence of Selected Perfluorinated Compounds

| Compound Class | Environmental Compartment | General Persistence | Citation |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Water | High (e.g., PFOA half-life of 92 years) | researchgate.netmdpi.com |

| Perfluoroalkane Sulfonic Acids (PFSAs) | Environment | High | oaepublish.com |

| Perfluorocarbons (e.g., CF4, C2F6) | Atmosphere | Extremely High (lifetimes of thousands of years) | nih.govcopernicus.orgresearchgate.net |

| Fluoropolymers | Environment | Very High (inert and stable) | nih.gov |

This table presents general persistence data for classes of perfluorinated compounds to provide context, as specific data for Cyclohexene, 1-methylnonafluoro- is not available.

Bioaccumulation Potential in Environmental Systems

The potential for Cyclohexene, 1-methylnonafluoro- to bioaccumulate in living organisms is a significant ecotoxicological concern. Bioaccumulation in PFAS is influenced by factors such as the length of the perfluorinated carbon chain and the nature of the functional group. nih.gov Longer-chain PFAS, particularly those with eight or more carbons, tend to have a higher potential for bioaccumulation. researchgate.net

While most persistent organic pollutants are lipophilic and accumulate in fatty tissues, many PFAS, particularly the acidic forms, bind to proteins in the blood serum and liver. uri.edu This unique mechanism contributes to their retention and bioaccumulation in organisms.

A study on the cyclic perfluorinated acid, perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), provides some insight into the potential behavior of cyclic PFAS. The mean log bioaccumulation factor (BAF) for PFECHS in fish from the Great Lakes was estimated to be 2.8. acs.orgresearchgate.net This is lower than that of perfluorooctane (B1214571) sulfonate (PFOS) (log BAF of 4.5) but higher than that of PFOA (log BAF of 2.1) in the same study. acs.org This suggests that cyclic PFAS like Cyclohexene, 1-methylnonafluoro- have the potential to bioaccumulate, although the extent may differ from their linear counterparts. The presence of a methyl group and the double bond in Cyclohexene, 1-methylnonafluoro- could influence its partitioning behavior and interaction with biological tissues, but specific data is lacking.

Table 2: Bioaccumulation Factors for Selected PFAS in Fish

| Compound | Mean Log Bioaccumulation Factor (BAF) | Location | Citation |

| Perfluoroethylcyclohexane Sulfonate (PFECHS) | 2.8 | Great Lakes | acs.orgresearchgate.net |

| Perfluorooctane Sulfonate (PFOS) | 4.5 | Great Lakes | acs.org |

| Perfluorooctanoic Acid (PFOA) | 2.1 | Great Lakes | acs.org |

This table provides data for a cyclic PFAS and common linear PFAS to contextualize the potential bioaccumulation of Cyclohexene, 1-methylnonafluoro-.

Atmospheric Degradation Pathways and Photochemical Reactivity (e.g., Ozone Reactivity)

The atmospheric fate of Cyclohexene, 1-methylnonafluoro- is likely determined by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (OH) and ozone (O₃). The presence of a carbon-carbon double bond suggests that this compound will be more reactive in the atmosphere than its saturated perfluorinated alkane counterparts, which have atmospheric lifetimes on the order of thousands of years. nih.govcopernicus.org

Studies on non-fluorinated cycloalkenes show that they react relatively quickly with OH radicals. For example, the rate constant for the reaction of OH radicals with cyclohexene is 6.35 ± 0.12 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and for 1-methyl-1-cyclohexene, it is 9.81 ± 0.18 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net The presence of fluorine atoms in Cyclohexene, 1-methylnonafluoro- would likely alter this reactivity.

The reaction of alkenes with ozone is another important atmospheric removal process, leading to the formation of carbonyl compounds through ozonolysis. researchgate.net The rate constants for the gas-phase reactions of ozone with various alkenes have been determined, but specific data for fluorinated cycloalkenes is scarce. osti.gov

A study on perfluorocyclopentene estimated its atmospheric lifetime to be approximately 0.7 years, with a photochemical ozone creation potential of 0.48. researchgate.net This suggests that the double bond in cyclic perfluoroalkenes makes them susceptible to atmospheric degradation, leading to significantly shorter lifetimes than saturated perfluorocarbons. However, the degradation products of these reactions, such as trifluoroacetic acid, can be persistent and have their own environmental impacts. nih.gov

Table 3: Atmospheric Reaction Rate Constants for Selected Cycloalkenes with OH Radicals

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 297 ± 2 K | Citation |

| Cyclohexene | 6.35 ± 0.12 | nih.govresearchgate.net |

| 1-Methyl-1-cyclohexene | 9.81 ± 0.18 | nih.gov |

| cis-Cyclooctene | 5.16 ± 0.15 | nih.gov |

This table shows data for non-fluorinated analogues to provide an indication of the potential atmospheric reactivity of the double bond in Cyclohexene, 1-methylnonafluoro-.

Biotransformation and Biodegradation Studies in Environmental Matrices

The biodegradation of highly fluorinated compounds like Cyclohexene, 1-methylnonafluoro- is generally considered to be very slow or insignificant under typical environmental conditions. nih.govresearchgate.net The stability of the C-F bond presents a major barrier to microbial metabolism. nih.gov

While some polyfluorinated substances (which contain some C-H bonds) can undergo biotransformation to form more stable perfluorinated acids, the complete mineralization of perfluorinated compounds is rare. nih.govresearchgate.net Studies have shown that some microorganisms are capable of degrading certain polyfluorinated compounds, but the rates are often slow and the range of degradable compounds is limited. nih.gov For many organochlorine compounds, which were also once considered recalcitrant, microbial degradation pathways have been identified over time. nih.gov It is therefore possible that microorganisms could adapt to degrade persistent fluorinated compounds, but this is likely a very slow process. mdpi.comnih.gov

Given the extensive fluorination of Cyclohexene, 1-methylnonafluoro-, it is highly probable that it is recalcitrant to biodegradation. The presence of the methyl group and the double bond might offer potential sites for initial microbial attack, but the surrounding fluorine atoms would likely hinder enzymatic processes.

Regulatory Frameworks and Research Initiatives for Fluorinated Compounds

Cyclohexene, 1-methylnonafluoro- falls under the broad category of PFAS, which are subject to increasing regulatory scrutiny globally due to their persistence, bioaccumulation, and potential health effects.

Regulatory actions have been taken by various bodies, including the U.S. Environmental Protection Agency (EPA) and under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. itrcweb.orgmdpi.com These regulations often focus on specific, well-studied PFAS like PFOA and PFOS, but there is a growing trend towards regulating PFAS as a class. fredlaw.com For instance, the EPA has established legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS in drinking water and has proposed to designate PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). fredlaw.comepa.gov

The Toxic Substances Control Act (TSCA) in the United States gives the EPA authority to require reporting, record-keeping, and restrictions on chemicals that may pose a risk. itrcweb.orgfredlaw.com In January 2023, the EPA published a significant new use rule (SNUR) for PFAS that are designated as inactive on the TSCA Chemical Substance Inventory, requiring notification before their manufacture or import for a new use is commenced. fredlaw.com

Research initiatives are focused on understanding the fate, transport, and toxicity of the vast number of PFAS, developing effective remediation technologies, and finding safer, more sustainable alternatives. nih.gov

Lifecycle Assessment and Sustainable Chemistry Principles

A lifecycle assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product or service throughout its entire life, from raw material extraction to disposal or recycling. nih.govmdpi.comorst.edu For fluorinated compounds, an LCA would consider the environmental footprint of their manufacturing, use, and end-of-life management. osti.govoriginmaterials.com The production of many fluorochemicals has historically relied on highly energy-intensive processes using hazardous materials like hydrogen fluoride. ox.ac.uk

The principles of sustainable and green chemistry are increasingly being applied to the field of organofluorine chemistry to mitigate its environmental impact. numberanalytics.comrsc.orgnottingham.ac.uk This includes the development of:

Greener fluorination methods: Exploring new reagents and catalytic processes that are less hazardous, reduce energy consumption, and minimize waste. numberanalytics.comeurekalert.org

Safer alternatives: Designing new fluorinated and non-fluorinated materials that provide the desired functionality without the associated persistence and toxicity. rsc.org

Circular economy approaches: Developing technologies for the recycling and reuse of fluorinated gases and materials to reduce the need for new production and minimize waste. nih.gov

Evaluation of Cyclohexene, 1-methylnonafluoro- as a Replacement for Persistent Organic Pollutants (POPs)

Persistent Organic Pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. The search for suitable replacements for POPs is a critical area of chemical research, driven by international agreements such as the Stockholm Convention. An ideal replacement would perform the same technical function as the POP it is replacing but would not exhibit the same hazardous properties. The evaluation of a potential replacement involves a thorough assessment of its environmental fate, persistence, bioaccumulation potential, and toxicity.

Following a comprehensive review of available scientific literature, no specific studies concerning the environmental dynamics, ecotoxicology, or evaluation of Cyclohexene, 1-methylnonafluoro- as a potential replacement for POPs were found. The PubChem database entry for this compound indicates a lack of literature data. itrcweb.org

Therefore, the following sections, which would typically be populated with detailed research findings and data, reflect this absence of information. The properties listed are essential for evaluating any potential POPs substitute, but for Cyclohexene, 1-methylnonafluoro-, the specific data points are currently unavailable in the public domain.

Environmental Fate and Persistence

The environmental fate of a chemical compound describes its transport and transformation in the environment. Key parameters include its persistence in various environmental compartments such as water, soil, and air, and its degradation pathways. For a compound to be a viable alternative to a POP, it should degrade into harmless substances at a rate that prevents long-term environmental accumulation.

Data on the environmental persistence and degradation of Cyclohexene, 1-methylnonafluoro- is not available in the reviewed scientific literature.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of substances in an organism. This is often evaluated by the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to partition into fatty tissues. A low bioaccumulation potential is a critical requirement for any POPs replacement to prevent its concentration in food chains.

Specific data on the bioaccumulation potential of Cyclohexene, 1-methylnonafluoro- could not be located in the searched scientific resources.

Ecotoxicological Profile

The ecotoxicological profile of a substance details its potential adverse effects on ecosystems. This includes its toxicity to a range of organisms, such as aquatic life (fish, invertebrates) and terrestrial organisms. Low toxicity is a fundamental criterion for a chemical to be considered environmentally safe. Studies on the toxicity of organic chemicals to various aquatic organisms are crucial for this assessment. rsc.org

No ecotoxicological studies detailing the effects of Cyclohexene, 1-methylnonafluoro- on any organism were found in the available literature.

Data Tables

The following tables are presented to illustrate the categories of data required for a comprehensive evaluation. However, due to the lack of available research, these tables remain unpopulated.

Table 1: Physicochemical Properties and Environmental Fate of Cyclohexene, 1-methylnonafluoro- This table would typically include data on vapor pressure, water solubility, and half-life in various environmental compartments. No specific data was found.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃F₉ | itrcweb.org |

| Molar Mass | 258.09 g/mol | itrcweb.org |

| Predicted XlogP | 2.8 | itrcweb.org |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available | |

| Half-life in Water | Data not available | |

| Half-life in Soil | Data not available |

Table 2: Ecotoxicological Endpoints for Cyclohexene, 1-methylnonafluoro- This table would typically present toxicity data for key indicator species from different trophic levels. No specific data was found.

| Species | Endpoint | Value | Source |

|---|---|---|---|

| Fish (e.g., Danio rerio) | 96h LC₅₀ | Data not available | |

| Invertebrate (e.g., Daphnia magna) | 48h EC₅₀ | Data not available |

Without data on its environmental persistence, bioaccumulation, and toxicity, it is impossible to evaluate Cyclohexene, 1-methylnonafluoro- as a potential replacement for Persistent Organic Pollutants. The principles of green chemistry and environmental toxicology mandate a thorough investigation of these parameters before any chemical can be considered a safe and effective alternative to a banned substance. The lack of research on this particular fluorinated cyclohexene derivative means it currently cannot be assessed against the criteria for POPs alternatives. Further research is required to determine its environmental and toxicological profile.

Future Research Directions and Outlook for Cyclohexene, 1 Methylnonafluoro

Exploration of Novel Synthetic Strategies and Catalytic Approaches

The synthesis of polyfluorinated molecules like Cyclohexene (B86901), 1-methylnonafluoro- often involves challenging reaction conditions and limited accessibility of starting materials. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A promising area of investigation is the application of modern catalytic methods, which could offer milder reaction conditions and improved yields.

One avenue of exploration is the use of photoredox catalysis for C-F bond activation. Recent advancements have demonstrated the potential of visible-light-mediated reactions to functionalize trifluoromethyl groups through defluorination. doi.org Adapting these strategies to the cyclic structure of perfluorocycloalkanes could provide novel pathways to introduce a methyl group and a double bond, key features of Cyclohexene, 1-methylnonafluoro-.

Another critical area is the development of catalytic defluorinative aromatization of perfluorocycloalkanes. researchgate.net While not directly producing the target cyclohexene, this methodology highlights the potential of catalytic systems, such as those based on nickel complexes, to selectively break C-F bonds. Future work could focus on tuning these catalysts to achieve partial defluorination and functionalization, thereby creating a more direct route to compounds like Cyclohexene, 1-methylnonafluoro-.

Furthermore, exploring domino reactions , where multiple transformations occur in a single pot, could significantly streamline the synthesis. mdpi.com Designing a catalytic system that orchestrates the necessary bond formations and breakages in a sequential manner would represent a significant leap in efficiency.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high selectivity. | Adaptation to cyclic perfluoroalkanes for controlled defluorination and functionalization. doi.org |

| Catalytic Defluorination | Access to functionalized fluoroalkenes from perfluorinated precursors. | Development of catalysts for partial and selective defluorination of perfluorocyclohexane. researchgate.net |

| Domino Reactions | Increased efficiency, reduced waste. | Design of multi-step, one-pot syntheses for complex fluorinated cycloalkenes. mdpi.com |

Design and Synthesis of New Derivatives with Enhanced or Multifunctional Properties

The core structure of Cyclohexene, 1-methylnonafluoro- serves as a scaffold for the design of a new generation of fluorinated molecules with tailored properties. By introducing various functional groups, it is possible to create derivatives with enhanced thermal stability, specific solubility characteristics, or unique optical and electronic properties.

A significant area of opportunity lies in the synthesis of fluorinated liquid crystals . The incorporation of fluorinated moieties, including cyclic structures, is known to influence key properties such as dielectric anisotropy and viscosity. nih.govrsc.org Derivatives of Cyclohexene, 1-methylnonafluoro- could be designed to exhibit specific liquid crystalline phases and switching behaviors, making them candidates for advanced display technologies. The synthesis would likely involve functionalizing the methyl group or the double bond of the cyclohexene ring to introduce mesogenic (liquid crystal-forming) units.

Another promising direction is the development of spiro-functionalized polyfluorene derivatives . Polyfluorenes are a class of polymers with interesting electronic and optical properties, and the introduction of spiro centers can enhance their solubility and stability. rsc.org A derivative of Cyclohexene, 1-methylnonafluoro- could potentially be used to create a novel spiro-functionalized monomer for polymerization, leading to new high-performance polymers.

The synthesis of these derivatives will require the development of selective functionalization reactions for polyfluorinated cycloalkenes. This could involve leveraging the reactivity of the double bond or activating the methyl group for further chemical transformations.

| Derivative Class | Potential Properties | Synthetic Approach |

| Fluorinated Liquid Crystals | Tailored dielectric anisotropy, specific mesophases. | Functionalization of the cyclohexene ring with mesogenic groups. nih.govrsc.org |

| Spiro-functionalized Polymers | Enhanced solubility and stability in high-performance polymers. | Conversion of the cyclohexene derivative into a spiro-functionalized monomer. rsc.org |

| Functionalized Cycloalkenes | Tunable physical and chemical properties for various applications. | Selective reactions targeting the double bond or methyl group. |

Development of Advanced Analytical and Characterization Techniques for Complex Fluorinated Systems

The detailed characterization of complex fluorinated molecules like Cyclohexene, 1-methylnonafluoro- and its derivatives is crucial for understanding their structure-property relationships. Future research will necessitate the advancement and application of sophisticated analytical techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for the analysis of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.orged.ac.uknih.govthermofisher.comslideshare.net For a molecule with multiple, distinct fluorine environments like Cyclohexene, 1-methylnonafluoro-, advanced 2D NMR techniques such as ¹H-¹⁹F HETCOR can provide unambiguous assignments of all fluorine signals and reveal through-space and through-bond correlations. Future developments could focus on novel pulse sequences and computational methods to extract even more detailed structural information from complex spectra. ed.ac.uk

Mass spectrometry (MS) is another essential technique for the characterization of these compounds. The fragmentation patterns of fluorinated molecules in MS can be complex and differ significantly from their hydrocarbon analogs. fluorine1.runist.gov High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of fragments and confirming molecular formulas. nih.gov Future research should involve systematic studies of the fragmentation pathways of polyfluorinated cycloalkenes to build libraries of spectral data, which will aid in the identification of these compounds in complex mixtures. The use of "soft" ionization techniques can also be explored to minimize fragmentation and preserve the molecular ion for accurate mass determination.

| Analytical Technique | Key Advantages for Fluorinated Compounds | Future Development Focus |

| ¹⁹F NMR Spectroscopy | High sensitivity, large chemical shift range, detailed structural information. wikipedia.orged.ac.uknih.gov | Advanced 2D NMR experiments, computational prediction of spectra, analysis of complex mixtures. ed.ac.uk |

| Mass Spectrometry | Accurate mass determination, structural elucidation through fragmentation. fluorine1.runist.govnih.gov | Systematic fragmentation studies, development of spectral libraries, application of soft ionization techniques. |

Predictive Modeling for Environmental Behavior and Reactivity Across Diverse Scenarios

Understanding the potential environmental fate and reactivity of Cyclohexene, 1-methylnonafluoro- is paramount for its responsible development and application. Predictive modeling, using computational chemistry methods, offers a powerful tool to assess these aspects without the need for extensive and costly experimental studies.

Density Functional Theory (DFT) can be employed to investigate the molecular stability and reactivity of Cyclohexene, 1-methylnonafluoro- and its derivatives. researchgate.netnih.govmdpi.com By calculating parameters such as HOMO-LUMO energy gaps, electron affinity, and ionization potential, researchers can predict the susceptibility of the molecule to various chemical transformations, including oxidation, reduction, and nucleophilic or electrophilic attack. nih.govmdpi.com These computational studies can guide the design of new derivatives with enhanced stability or specific reactivity.

Furthermore, in silico tools can be used to model the environmental behavior of this compound. By estimating key physicochemical properties, such as solubility, vapor pressure, and partition coefficients, it is possible to predict its distribution in different environmental compartments (air, water, soil). usj.edu.morug.nl While much of the current modeling work focuses on per- and polyfluoroalkyl substances (PFAS) with linear chains, these models can be adapted and refined for cyclic fluorinated compounds. mdpi.comnih.govnih.gov Understanding the potential for biodegradation is also a critical aspect. While highly fluorinated compounds are generally persistent, the presence of a methyl group and a double bond in Cyclohexene, 1-methylnonafluoro- may provide sites for microbial attack. mdpi.comnih.gov

| Modeling Approach | Insights Gained | Future Research Direction |

| Density Functional Theory (DFT) | Molecular stability, reactivity, electronic properties. researchgate.netnih.govmdpi.com | Calculation of reaction pathways and transition states for degradation and functionalization. |

| Environmental Fate Modeling | Distribution in air, water, and soil; potential for bioaccumulation. | Adaptation and validation of existing PFAS models for cyclic fluorinated compounds. |

| Biodegradation Prediction | Identification of potential sites for microbial degradation. mdpi.comnih.govnih.gov | Computational screening of enzymatic pathways for C-F and C-C bond cleavage. |

Identification of Emerging Applications in Niche and High-Value Industrial Sectors

The unique combination of properties offered by Cyclohexene, 1-methylnonafluoro- and its potential derivatives suggests a range of applications in specialized, high-value industrial sectors. Future research should actively explore these opportunities, moving from fundamental studies to practical implementations.

One of the most promising areas is in the development of high-performance polymers . polyfluoroltd.comutoledo.edu The incorporation of fluorinated cyclic structures into polymer backbones can impart exceptional thermal stability, chemical resistance, and low dielectric constants. Monomers derived from Cyclohexene, 1-methylnonafluoro- could be used to synthesize novel fluoropolymers for demanding applications in the aerospace, electronics, and energy sectors.

The field of fluorinated liquid crystals also presents a significant opportunity. nih.govrsc.org As previously mentioned, derivatives of Cyclohexene, 1-methylnonafluoro- could be designed as components of liquid crystal mixtures for next-generation displays and photonic devices. Their unique molecular shape and high degree of fluorination could lead to materials with superior performance characteristics.

Other potential niche applications include their use as:

Dielectric fluids and heat transfer agents: The high thermal stability and low electrical conductivity of highly fluorinated compounds make them suitable for these applications in specialized electronic and cooling systems.

Advanced lubricants: The low surface energy and high stability of fluorinated compounds can lead to lubricants with exceptional performance under extreme conditions.

Building blocks for agrochemicals and pharmaceuticals: While requiring significant synthetic modification, the fluorinated cyclohexene core could serve as a starting point for the synthesis of complex bioactive molecules.

| Application Sector | Potential Role of Cyclohexene, 1-methylnonafluoro- Derivatives | Key Properties to Exploit |

| High-Performance Polymers | Monomers for novel fluoropolymers. polyfluoroltd.comutoledo.edu | Thermal stability, chemical resistance, low dielectric constant. |

| Fluorinated Liquid Crystals | Components of advanced liquid crystal mixtures. nih.govrsc.org | Tailored dielectric anisotropy, viscosity, and optical properties. |

| Dielectric Fluids/Heat Transfer | High-stability fluids for specialized equipment. | High thermal stability, low electrical conductivity. |

| Advanced Lubricants | Lubricants for extreme environments. | Low surface energy, high chemical inertness. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-methylnonafluorocyclohexene via catalytic dehydration?

- Methodological Answer : The synthesis of fluorinated cyclohexene derivatives typically involves acid-catalyzed dehydration of fluorinated alcohols. For cyclohexene analogs, concentrated sulfuric acid or phosphoric acid is used at elevated temperatures (e.g., 160–180°C) to promote dehydration . For fluorinated variants, reaction conditions may require adjustments due to fluorine's electronegativity, such as lower temperatures to avoid side reactions (e.g., polymerization or carbon deposition). Monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) is critical. For example, cyclohexene synthesis achieved 75% yield under controlled heating and ice-bath condensation .

- Example Table :

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanol | H₂SO₄ | 160–180 | 75 | |

| Fluorinated analog | H₃PO₄ | 120–140 | *Pending | – |

Q. Which spectroscopic techniques are most effective for characterizing 1-methylnonafluorocyclohexene?

- Methodological Answer : Fluorinated compounds require specialized characterization due to unique fluorine interactions. Key techniques include:

- ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments .

- GC-MS : Confirms molecular weight and purity, leveraging differences in volatility compared to non-fluorinated analogs .

- IR Spectroscopy : Detects C-F stretching vibrations (~1100–1250 cm⁻¹) .

Thermochemical data (e.g., heat capacity, enthalpy) from NIST can validate computational models .

Q. How can percentage yield be accurately calculated for 1-methylnonafluorocyclohexene synthesis?

- Methodological Answer :

Yield calculations follow stoichiometric principles. For example, cyclohexene synthesis from cyclohexanol (molar mass: 100.16 g/mol) yields cyclohexene (82.14 g/mol). Theoretical yield is calculated as:

Experimental yield is adjusted for purity and side reactions. A 75% yield was achieved for cyclohexene via controlled heating and distillation . Fluorinated analogs may exhibit lower yields due to steric hindrance or side reactions.

Advanced Research Questions

Q. How do fluorine substituents influence the thermal stability and decomposition pathways of 1-methylnonafluorocyclohexene under high-temperature conditions?

- Methodological Answer : Fluorine's electronegativity enhances thermal stability by strengthening C-F bonds, but may alter decomposition pathways. For cyclohexene, ignition delay studies at 5–20 bar and 980–1400 K revealed Arrhenius behavior, with stability increasing under higher pressures . Fluorinated derivatives likely exhibit delayed decomposition due to reduced radical formation. Computational modeling (e.g., density functional theory) can predict bond dissociation energies and reaction pathways .

Q. What computational methods can predict the regioselectivity of electrophilic addition reactions in 1-methylnonafluorocyclohexene?

- Methodological Answer : Regioselectivity is influenced by fluorine's electron-withdrawing effects. Quantum mechanical calculations (e.g., DFT) map electron density distributions and transition states. For cyclohexene, allylic hydrogen abstraction by oxygen dominates oxidation pathways . Fluorine substitution may redirect reactivity to less electronegative sites. Software like Gaussian or ORCA can simulate these interactions, validated by experimental kinetics .

Q. What role does the fluorine substitution pattern play in catalytic hydrogenation compared to non-fluorinated analogs?

- Methodological Answer : Fluorine reduces electron density at double bonds, slowing hydrogenation. Cyclohexene hydrogenation studies using palladium catalysts at 26 kg/cm² pressure showed complete conversion . Fluorinated analogs may require higher catalyst loading or elevated pressures. Calorimetric studies (e.g., hydrogenation enthalpy) can quantify thermodynamic differences .

Key Challenges and Methodological Considerations

- Synthetic Optimization : Fluorinated starting materials often require anhydrous conditions to prevent hydrolysis.

- Analytical Validation : Cross-reference ¹⁹F NMR with computational predictions to confirm substitution patterns .

- Safety Protocols : Fluorinated compounds may release toxic HF under decomposition; use PTFE-lined reactors and scrubbers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.